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Compound of Interest

Compound Name: Valine, 3-nitro-

CAS No.: 170454-20-3

Cat. No.: B1143128 Get Quote

Introduction: The Steric "Lock" in Peptidomimetics
3-Nitro-valine (

-nitrovaline) represents a significant departure from standard amino acid topology. Unlike
canonical valine, which possesses a methine

-carbon, 3-nitro-valine features a quaternary

-carbon substituted with a nitro group and two methyl groups.

This structural modification introduces two critical properties for drug design:

Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

) lowers the

of the adjacent amine and carboxylate, altering hydrogen bond donor/acceptor strengths.

Conformational Restriction: The bulky, tetrasubstituted

-carbon creates a "gem-dimethyl-nitro" effect, severely restricting rotation around the

bond (

angle) and locking the peptide backbone into specific bioactive conformations.
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In recent medicinal chemistry campaigns, notably for Cystobactamids (gyrase inhibitors), the

incorporation of 3-nitro-valine has been pivotal in overcoming resistance mechanisms in E. coli

and P. aeruginosa.

Structural Analysis & Stereochemistry
Chemical Topology
The molecule is formally 2-amino-3-methyl-3-nitrobutanoic acid.[1][2][3][4]

Feature Valine (Canonical) 3-Nitro-Valine (Modified)

Formula

-Carbon

Tertiary (Methine,

)

Quaternary (

)

Side Chain
Isopropyl (

)

2-Nitro-isopropyl (

)

Electronic State Hydrophobic, Neutral Polar, Electron-Deficient

Steric Bulk Moderate High (Thorpe-Ingold Effect)

Conformational Dynamics (The Lock)
The replacement of the

-hydrogen with a nitro group creates a sterically congested environment.

Rotational Barrier: The rotation around the

bond is restricted. The gauche interactions between the nitro group, the methyl groups, and
the peptide backbone force the side chain into a fixed orientation.

Backbone Impact: When incorporated into a peptide, 3-nitro-valine acts similarly to

Penicillamine or Tert-Leucine, favoring extended or specific turn conformations (

restrictions) that minimize steric clashes between the side chain and the carbonyl oxygen of
the preceding residue.
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Thermodynamic Consequence
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Figure 1: Conformational locking mechanism driven by the quaternary

-carbon substitution.

Experimental Protocol: Synthesis of 3-Nitro-Valine
The synthesis of 3-nitro-valine is a classic example of a multi-component condensation

(modified Mannich-type reaction) involving a nitroalkane, an aldehyde, and ammonia.

Reaction Mechanism
The reaction proceeds via the in situ formation of an imine between glyoxylic acid and

ammonia, which then undergoes nucleophilic attack by the nitronate anion derived from 2-

nitropropane.

Step-by-Step Protocol
Validated Source: WO2025003147A1 & J. Med. Chem. (Cystobactamid optimization)

Reagents:

Potassium Hydroxide (KOH)[2]

2-Nitropropane (Nucleophile)

Ammonia (25% aq.[4] solution)

Glyoxylic Acid Monohydrate (Electrophile)

Solvents: Water, Ethanol, Diethyl Ether, Aniline (for crystallization).
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Procedure:

Base Preparation: Dissolve KOH (14.1 g, 251 mmol, 2.2 equiv) in water (280 mL).

Reagent Addition: Add 2-nitropropane (20.0 mL, 223 mmol, 1.95 equiv) and aqueous

ammonia (150 mL, 25%, 8.54 equiv).

Condensation Initiation: Add a solution of glyoxylic acid monohydrate (10.5 g, 114 mmol, 1.0

equiv) in water (40 mL).

Reaction: Stir the mixture vigorously at ambient temperature for 2 hours.

Quenching & Acidification:

Cool the solution.

Adjust pH to 0 using concentrated HCl.[4]

Note: A transient blue coloration may be observed upon acidification (indicative of

nitroso/nitronate species intermediates).

Workup:

Wash the aqueous phase with Dichloromethane (

) to remove unreacted nitropropane.

Concentrate the aqueous phase under reduced pressure to remove water/ammonia.

Isolation (Crystallization):

Dilute the residue with Ethanol and filter to remove inorganic salts (KCl).

Concentrate the filtrate to half volume.[4]

Add Diethyl Ether (equal volume) and filter again.

Critical Step: Add Aniline (10–30 mL) dropwise to the filtrate until turbidity persists.
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Store at 2–8°C for 16 hours to induce crystallization.

Purification: Filter the resulting colorless solid, wash with cold Ethanol, and dry under high

vacuum.

Yield: Typical yield is ~54% (approx. 10.0 g).[3][4][5]

Analytical Characterization
Method Diagnostic Signal Interpretation

NMR (

)
4.35 (s, 1H)

-proton (Singlet indicates no

coupling to

-H, confirming quaternary

substitution).

1.81 (s, 3H) Methyl group A (Singlet).

1.78 (s, 3H) Methyl group B (Singlet).

Appearance Colorless Solid High purity zwitterion.

Biological Application: The Cystobactamid Scaffold
3-Nitro-valine is not merely a structural curiosity; it is a functional driver in modern antibiotic

development.

Mechanism of Action
In the context of Cystobactamids (natural products from myxobacteria), the central amino acid

dictates the orientation of the "linker" region that binds to the bacterial gyrase enzyme.

Wild-Type Linker: Often flexible, leading to entropic penalties upon binding.

3-Nitro-Valine Linker: The steric bulk locks the linker into a bioactive conformation that fits

the gyrase binding pocket more tightly.
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Resistance Breaking: This rigid scaffold maintains efficacy against mutant strains (e.g., E.

coli gyrase mutants) that typically evade standard antibiotics.

Glyoxylic Acid + 2-Nitropropane

Mannich-Type Condensation
(pH Control)

3-Nitro-Valine
(Scaffold Core)

 ~54% Yield

Solid Phase Peptide Synthesis
(Cystobactamid Assembly)

 Fmoc-Protection

Bacterial Gyrase Binding
(High Affinity / Low Entropy)

 Rigidification
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Figure 2: Workflow from synthesis to biological target engagement.

Comparative Potency
Studies indicate that replacing standard Valine with 3-Nitro-Valine in Cystobactamid analogs

results in:

Lower MIC values (Minimum Inhibitory Concentration) against Gram-negative pathogens.[3]
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Enhanced metabolic stability (the quaternary carbon blocks proteolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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